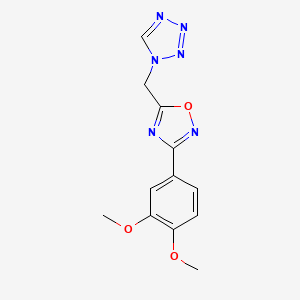
2-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPB or EPB-53 and has been studied for its mechanism of action and its effects on various biological processes.
作用机制
The exact mechanism of action of EPB-53 is not fully understood. However, it has been suggested that EPB-53 may exert its effects by modulating various signaling pathways and protein-protein interactions.
Biochemical and Physiological Effects:
EPB-53 has been shown to have various biochemical and physiological effects on cells and tissues. These effects include inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta aggregation, protection of dopaminergic neurons, and improvement of cognitive and motor function.
实验室实验的优点和局限性
EPB-53 has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its potential for therapeutic applications in various diseases. However, EPB-53 also has some limitations, including its limited solubility and potential toxicity at high concentrations.
未来方向
For research on EPB-53 include further elucidation of its mechanism of action and evaluation of its efficacy in preclinical and clinical studies.
合成方法
The synthesis of EPB-53 involves the reaction of 2-chloro-6-ethylpyridine with 4-amino-2-mercaptobenzamide and 4,6-dichloro-2-(methylthio)pyrimidine under appropriate conditions. The reaction yields EPB-53, which can be purified and characterized by various analytical techniques.
科学研究应用
EPB-53 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, EPB-53 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, EPB-53 has been shown to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease research, EPB-53 has been shown to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
2-(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-2-12-11-16(22-18(21-12)14-8-5-6-10-20-14)24-15-9-4-3-7-13(15)17(19)23/h3-11H,2H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENQDADFBXONPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)SC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)


![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)